Fecatetraene-10
Description
Fecatetraene-10 (CAS 127128-50-1) is a mutagenic compound structurally characterized by a conjugated tetraene system (four conjugated double bonds) and an enol ether oxygen group. Studies highlight its role in oxidant-mediated mutagenicity, particularly in colorectal cancer risk assessments. The compound’s mutagenic potency is directly linked to its conjugated double bond system, which facilitates reactive oxygen species generation and DNA damage .
Properties
CAS No. |
127128-50-1 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-[(1E,3E,5E,7E)-deca-1,3,5,7-tetraenoxy]propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h3-10,13-15H,2,11-12H2,1H3/b4-3+,6-5+,8-7+,10-9+ |
InChI Key |
BYZCTZPRJUIUHG-BYFNFPHLSA-N |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/OCC(CO)O |
Canonical SMILES |
CCC=CC=CC=CC=COCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fecatetraene-10 involves several steps, typically starting with the preparation of the core structure followed by functionalization. The exact synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Fecatetraene-10 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Fecatetraene-10 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Fecatetraene-10 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Fecatetraene-10 belongs to a family of fecal mutagens, including fecapentaene-12, fecahexaene-14, and hydroxy aldehyde. These compounds share structural similarities but differ in mutagenic potency due to variations in their conjugated systems and molecular configurations.
Table 1: Comparative Analysis of this compound and Analogs
| Compound | CAS Number | Molecular Formula | Conjugated Double Bonds | Mutagenic Potency Rank | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 127128-50-1 | C₁₃H₂₀O₃ | 4 | 3rd | Enol ether oxygen, shorter carbon chain |
| Fecapentaene-12 | Not reported | Not reported | 5 | 1st | Extended conjugated system, higher reactivity |
| Fecahexaene-14 | 91379-15-6 | C₁₇H₂₆O₃ | 6 | 2nd | Longest carbon chain, moderate stability |
| Hydroxy aldehyde | Not reported | Not reported | N/A | 4th | Lack of conjugated system, minimal activity |
Key Findings:
Conjugated Double Bonds :
- Mutagenicity increases with the number of conjugated double bonds. Fecapentaene-12 (5 bonds) exhibits the highest potency, followed by fecahexaene-14 (6 bonds) and this compound (4 bonds). The hydroxy aldehyde, lacking conjugated bonds, shows negligible activity .
- Reduction in conjugated bonds (e.g., from 5 to 4) diminishes mutagenicity by ~50%, as observed in vitro .
Structural Modifiers: The enol ether oxygen adjacent to the conjugated system is critical for mutagenic activity. Its absence in hydroxy aldehyde eliminates potency . The glycerol moiety and cis/trans configurations at double bonds have minimal impact on mutagenicity, emphasizing the dominance of the conjugated system .
Molecular Size and Stability :
- This compound’s smaller structure (C₁₃H₂₀O₃) may enhance bioavailability compared to bulkier analogs like fecahexaene-14 (C₁₇H₂₆O₃). However, its shorter conjugated system limits reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
